molecular formula C10H12N2S B011304 6-Propyl-1,3-benzothiazol-2-amine CAS No. 107726-13-6

6-Propyl-1,3-benzothiazol-2-amine

Cat. No.: B011304
CAS No.: 107726-13-6
M. Wt: 192.28 g/mol
InChI Key: LBOPQKGVJMWWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C10H12N2S It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with propyl aldehyde under acidic or basic conditions. One common method is the cyclization of 2-aminobenzenethiol with propyl aldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

6-Propyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed

Scientific Research Applications

6-Propyl-1,3-benzothiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

6-Propyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

    6-Ethoxy-1,3-benzothiazol-2-amine: Similar structure but with an ethoxy group instead of a propyl group. It may have different chemical reactivity and biological activity.

    6-Methyl-1,3-benzothiazol-2-amine: Contains a methyl group, which can influence its physical and chemical properties.

    6-Chloro-1,3-benzothiazol-2-amine:

The uniqueness of this compound lies in its specific substituent, which can affect its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

6-propyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOPQKGVJMWWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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